molecular formula C16H12ClNO2 B5365387 (5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone

(5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone

Cat. No. B5365387
M. Wt: 285.72 g/mol
InChI Key: JMTXIYYFDHUZED-UHFFFAOYSA-N
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Description

(5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone, also known as CMI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. CMI belongs to the class of indole-based compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of (5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. It has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone in laboratory experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Another advantage is its diverse range of biological activities, which makes it a versatile tool for investigating various disease pathways. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on (5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound, which could provide insights into new targets for drug development. Additionally, further studies are needed to assess the safety and toxicity of this compound in vivo, in order to determine its potential for clinical use.

Synthesis Methods

The synthesis of (5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone involves the reaction of 5-chloro-1H-indole-2-carboxylic acid with 3-methoxybenzaldehyde in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to obtain the final compound.

Scientific Research Applications

(5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone has been investigated for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-20-13-4-2-3-10(8-13)16(19)15-9-11-7-12(17)5-6-14(11)18-15/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTXIYYFDHUZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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